

Application Notes and Protocols: Ikaite as a Paleotemperature Proxy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium carbonate hexahydrate*

Cat. No.: *B093592*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ikaite ($\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$) is a hydrated form of calcium carbonate that is only stable at low temperatures, typically near the freezing point of water.^{[1][2]} Its presence in sedimentary records, often in the form of its calcite pseudomorph known as glendonite, serves as a valuable proxy for reconstructing past cold-climate conditions.^{[3][4]} This document provides detailed application notes and protocols for utilizing ikaite and its derivatives in paleotemperature studies.

Ikaite is a metastable mineral, meaning it can persist outside its stability field under certain kinetic conditions.^{[1][5]} In nature, ikaite formation is generally observed at temperatures ranging from below 0°C to approximately $+10^\circ\text{C}$.^[5] However, laboratory experiments have demonstrated that ikaite can precipitate at temperatures as high as 35°C in the presence of inhibitors of other calcium carbonate polymorphs, such as phosphate or magnesium, and at high pH.^{[3][5][6]} This highlights the importance of understanding the specific geochemical environment when interpreting the presence of ikaite or glendonite.

The primary application of ikaite as a paleotemperature proxy lies in the analysis of the stable oxygen isotope composition ($\delta^{18}\text{O}$) of both the carbonate ion and the water of hydration.^{[2][7]} This isotopic signature can provide quantitative estimates of the temperature of the water from which the ikaite precipitated.

2. Principles of Ikaite Paleothermometry

The use of ikaite as a paleotemperature proxy is based on several key principles:

- Temperature-Dependent Stability: Ikaite is thermodynamically unstable at most conditions found on Earth's surface and rapidly decomposes into anhydrous calcium carbonate (calcite, aragonite, or vaterite) and water at temperatures above approximately 4-8°C.[\[1\]](#)[\[8\]](#) Therefore, the preservation of ikaite or its pseudomorphs (glendonite) is a strong indicator of past near-freezing conditions.
- Isotopic Fractionation: The oxygen isotopic composition ($\delta^{18}\text{O}$) of the carbonate (CO_3^{2-}) and the hydration water (H_2O) within the ikaite crystal structure is temperature-dependent. During precipitation, the isotopes of oxygen are fractionated between the ambient water and the forming mineral. By measuring the $\delta^{18}\text{O}$ of the ikaite carbonate and knowing the $\delta^{18}\text{O}$ of the parent water, the formation temperature can be calculated using established fractionation equations.
- Preservation in Pseudomorphs: While ikaite itself is rarely preserved in the geological record due to its instability, its characteristic crystal shape can be preserved as a calcite pseudomorph called glendonite.[\[9\]](#) The transformation from ikaite to calcite is a critical step that can either preserve or alter the original isotopic signature. Understanding this transformation process is crucial for the accurate interpretation of paleotemperature data from glendonites.[\[4\]](#)[\[10\]](#)

3. Data Presentation

The following tables summarize key quantitative data related to the application of ikaite as a paleotemperature proxy.

Table 1: Temperature Conditions for Ikaite Formation

Condition	Temperature Range (°C)	Reference
Natural Occurrences	-2 to 7	[8]
General Natural Formation	Below 0 to ~+10	[5]
Antarctic Sediments	-1.4	[11][12]
Laboratory Synthesis (with inhibitors)	Up to 35	[3][5][6]
Stability Threshold (Decomposition)	> 8	[1]

Table 2: Isotopic Data from Ikaite Studies

Parameter	Value	Notes	Reference
$\delta^{18}\text{O}$ of Ikaite		Zonal distribution,	
Carbonate	1.46‰ to 4.45‰	may be controlled by	[11]
(Antarctica)		recrystallization.	
$^2\text{H}/^1\text{H}$ Depletion in			
Crystal Water	-11‰	Relative to coexisting	[11]
(VSMOW)		interstitial water.	
$\delta^{13}\text{C}$ of Ikaite			
Carbonate	-17.5‰ to -21.4‰	Reflects	[11]
(Antarctica)		methanogenesis.	
Oxygen Isotope			
Fractionation ($\alpha^{18}\text{O}$)	~1.0029	At 2°C.	[11]
hydration-water)			

4. Experimental Protocols

This section provides detailed methodologies for key experiments related to ikaite paleothermometry.

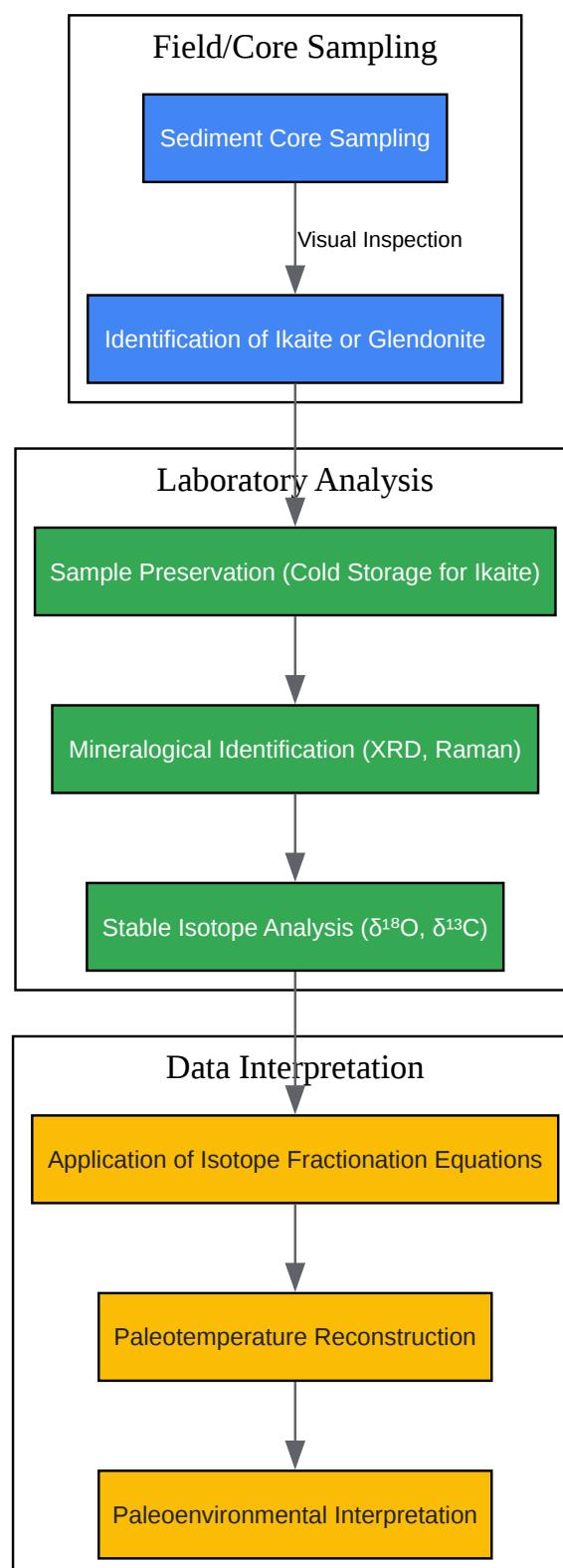
4.1. Protocol for Ikaite Synthesis in the Laboratory (Silica Gel Method)

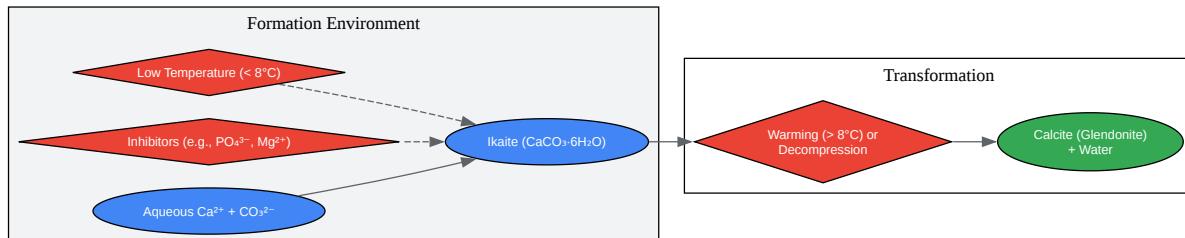
This protocol is adapted from methods used for growing ikaite crystals at near-freezing temperatures.[13]

- Objective: To synthesize ikaite crystals under controlled laboratory conditions for subsequent analysis.
- Materials:
 - Sodium silicate solution (water glass)
 - Calcium chloride (CaCl_2) solution
 - Sodium carbonate (Na_2CO_3) solution
 - Test tubes or U-tubes
 - Deionized water
 - pH meter
 - Refrigerator or cold room maintained at 0-4°C
- Procedure:
 - Prepare a silica gel by acidifying a sodium silicate solution. Adjust the pH to a desired value (e.g., 7-8).
 - Pour the silica gel into test tubes or U-tubes and allow it to set for several days at room temperature.
 - Once the gel is set, place the tubes in a cold room or refrigerator at the desired experimental temperature (e.g., 2°C).
 - Carefully pour the CaCl_2 solution on top of the gel in one arm of the U-tube (or on top of the gel in a test tube).
 - In the other arm of the U-tube, carefully pour the Na_2CO_3 solution. This creates a diffusion front within the gel.

- Allow the solutions to diffuse through the gel for several days to weeks. Ikaite crystals will precipitate at the interface of the two solutions.
- Monitor crystal growth periodically. Once crystals of sufficient size have formed, they can be carefully extracted from the gel for analysis.

4.2. Protocol for Ikaite Identification


- Objective: To confirm the mineralogical identity of suspected ikaite crystals.
- Methods:
 - Visual Inspection: Ikaite crystals are typically colorless to white and often form steep pyramidal or spiky crystals.[\[1\]](#) They will "melt" at room temperature, decomposing into a milky fluid and a white powder (calcite).[\[1\]](#)
 - X-Ray Diffraction (XRD): This is the definitive method for identifying ikaite.
 - The sample must be kept cold during preparation and analysis to prevent decomposition.
 - Grind a small portion of the sample to a fine powder under cold conditions (e.g., in a cold room or with a cooled mortar and pestle).
 - Mount the powder on a low-background sample holder, preferably with a cooling stage.
 - Run the XRD analysis and compare the resulting diffraction pattern with the known pattern for ikaite.
 - Raman Spectroscopy: This technique can also be used for in-situ identification of ikaite and to monitor its transformation to other carbonate polymorphs.[\[13\]](#)
 - Place the sample on a cooled stage under the microscope.
 - Acquire the Raman spectrum and compare it to reference spectra for ikaite, calcite, vaterite, and aragonite.[\[13\]](#)


4.3. Protocol for Stable Isotope Analysis ($\delta^{18}\text{O}$ and $\delta^{13}\text{C}$) of Ikaite and Glendonite

- Objective: To measure the stable carbon and oxygen isotope ratios in the carbonate fraction of ikaite or glendonite for paleotemperature reconstruction.
- Procedure:
 - Sample Preparation:
 - For ikaite, the sample must be handled under cold conditions to prevent decomposition and loss of hydration water. Freeze-dry the sample to remove the water of hydration before analysis of the carbonate.
 - For glendonite (calcite pseudomorphs), the sample is stable at room temperature.
 - Select a pure sample, avoiding any matrix material.
 - Grind the sample to a fine powder.
 - Isotope Ratio Mass Spectrometry (IRMS):
 - React a small amount of the powdered sample (typically a few micrograms) with 100% phosphoric acid in an automated carbonate preparation device (e.g., a Kiel device) coupled to a mass spectrometer.
 - The reaction releases CO₂ gas.
 - The mass spectrometer measures the ratios of ¹³C/¹²C and ¹⁸O/¹⁶O in the CO₂ gas.
 - Results are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

5. Visualization of Workflows and Relationships

5.1. Logical Workflow for Ikaite Paleothermometry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. Scientists use a rare mineral to correlate past climate events in Europe and Antarctica - College of Arts & Sciences at Syracuse University [artsandsciences.syracuse.edu]
- 3. Ikaite nucleation at 35 °C challenges the use of glendonite as a paleotemperature indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ikaite - low temperature geochemistry – Syracuse University [coolgeochem.syr.edu]
- 8. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 9. Links between Ikaite Morphology, Recrystallised Ikaite Petrography and Glendonite Pseudomorphs Determined from Polar and Deep-Sea Ikaite [mdpi.com]
- 10. The ikaite to calcite transformation: implications for palaeoclimate studies | Oxford Climate Research Network [climate.web.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. oceanrep.geomar.de [oceanrep.geomar.de]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ikaite as a Paleotemperature Proxy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093592#application-of-ikaite-as-a-paleotemperature-proxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com